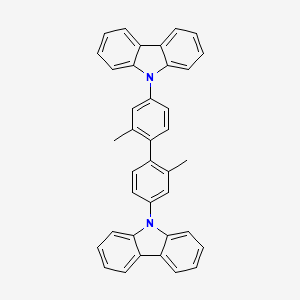

4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl

Description

Propriétés

IUPAC Name |

9-[4-(4-carbazol-9-yl-2-methylphenyl)-3-methylphenyl]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H28N2/c1-25-23-27(39-35-15-7-3-11-31(35)32-12-4-8-16-36(32)39)19-21-29(25)30-22-20-28(24-26(30)2)40-37-17-9-5-13-33(37)34-14-6-10-18-38(34)40/h3-24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUJKAYZIMMJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C3=CC=CC=C3C4=CC=CC=C42)C5=C(C=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621608 | |

| Record name | 9,9'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120260-01-7, 604785-54-8 | |

| Record name | 9,9'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Bis(9H-carbazol-9-yl)-2,2'-dimethylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl typically involves the coupling of carbazole derivatives with biphenyl compounds. One common method is the palladium-catalyzed Suzuki coupling reaction, where 9-bromo-carbazole reacts with 4,4’-dimethylbiphenyl-2,2’-diboronic acid under basic conditions . The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a solvent like toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

General Reactivity Profile

CDBP’s structure comprises a biphenyl core with carbazole substituents and methyl groups at the 2,2'-positions. Key reactivity characteristics include:

-

Electron-rich carbazole moieties : Prone to electrophilic substitution (e.g., halogenation, nitration).

-

Biphenyl core : Potential for oxidative coupling or degradation under harsh conditions.

-

Methyl groups : May undergo oxidation to carboxylic acids under controlled conditions.

Oxidation and Reduction Reactions

Based on carbazole chemistry, CDBP likely undergoes:

-

Oxidation :

-

Carbazole units may form quinone-like structures under strong oxidizing agents (e.g., KMnO₄).

-

Methyl groups could oxidize to carboxyl groups with CrO₃ or HNO₃.

-

-

Reduction :

-

Carbazole rings might hydrogenate under H₂/Pd, altering electronic properties.

-

Stability and Degradation

-

Thermal Stability : Melting point ~281–285°C; stable under device-operating temperatures .

-

Photostability : Resists UV degradation due to rigid carbazole structure .

-

Solubility : Limited in polar solvents; processed via sublimation in electronics .

Comparative Reactivity

CDBP’s methyl groups differentiate it from analogs like CBP (unmethylated biphenyl):

Applications De Recherche Scientifique

Organic Light Emitting Diodes (OLEDs)

CDBP serves as a host material in OLEDs due to its excellent thermal stability and high triplet energy level (around 3.0 eV). Its properties facilitate charge transport and exciton formation, critical for efficient light emission.

Key Features :

- Hole Transport Material (HTM) : CDBP exhibits efficient hole-transporting capabilities, which enhance the operational stability and luminous efficiency of OLEDs .

- Blue Emitters : The compound is being explored as a component in blue emitters, addressing the challenges of developing efficient blue light sources in OLED technology .

Thermally Activated Delayed Fluorescence (TADF) Devices

In TADF devices, CDBP acts as a host material for both fluorescent and phosphorescent emitters. Its large bandgap (3.4 eV) and high triplet energy enable it to support various emission colors, making it versatile for different device configurations .

Performance Metrics :

- Exciton Blocking Layer : CDBP can prevent excitons from migrating into the hole transport layer, thus improving device efficiency .

- Fluorescence Properties : Exhibits fluorescence with a maximum at 364 nm when dissolved in tetrahydrofuran (THF) .

Though specific biological activity data for CDBP is limited, compounds with carbazole structures have shown various biological properties. Research indicates that carbazole derivatives may possess anti-cancer and anti-inflammatory activities. Further studies are warranted to explore these potential applications of CDBP in biological systems.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of CDBP in practical applications:

- OLED Performance Enhancement : Research demonstrated that incorporating CDBP as a host material significantly improved luminous efficiency and stability in OLED devices compared to traditional materials like CBP .

- TADF Device Efficiency : In TADF systems, devices utilizing CDBP showed enhanced performance metrics due to its ability to facilitate efficient exciton management and energy transfer processes .

Mécanisme D'action

The mechanism by which 4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl exerts its effects is primarily related to its electronic properties. The compound acts as a host material in OLEDs, facilitating energy transfer from the dopant molecules to the emissive layer. This process involves the excitation of the host material, followed by energy transfer to the dopant, resulting in efficient electroluminescence . The molecular targets include the emissive dopant molecules, and the pathways involved are related to charge transport and exciton formation .

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of CDBP and Analogous Host Materials

Performance in OLED Devices

CDBP outperforms CBP in blue TADF-OLEDs due to its higher ET. For example, in a device using the blue phosphorescent emitter FIrpic, CDBP achieved a maximum external quantum efficiency (EQE) of 10.4% and current efficiency of 20.4 cd/A, significantly higher than CBP-based devices. CDBP’s non-planarity also reduces aggregation and excimer formation, enhancing electroluminescence stability.

In solution-processed OLEDs, CDBP forms efficient exciplex hosts with PO-T2T (a trisphosphine oxide derivative), enabling EQEs >20% and low turn-on voltages (3.6 V). This contrasts with mCP, which is less effective in exciplex systems due to weaker interfacial interactions.

Impact of Molecular Modifications

Derivatization of CDBP with oligothiophene units (e.g., in 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole) reduces band gaps and stabilizes HOMO/LUMO levels, broadening applications in low-bandgap optoelectronics. However, such modifications may compromise ET, necessitating a balance between conjugation and steric effects.

Methodological Considerations

Accurate measurement of ET is critical for host-guest compatibility. Unlike CBP and mCP, where solution-phase ET measurements underestimate solid-state performance, CDBP’s neat film phosphorescence reliably reflects operational ET (3.0 eV). This underscores the importance of standardized neat film characterization for OLED host materials.

Activité Biologique

4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl is a significant compound in the field of medicinal chemistry, particularly due to its potential biological activities. Carbazole derivatives have been extensively studied for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound consists of two carbazole units connected by a biphenyl structure with dimethyl substitutions. This unique structure contributes to its biological activities.

Antimicrobial Activity

Carbazole derivatives have shown promising antimicrobial properties. A study highlighted the effectiveness of various carbazole derivatives against Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Carbazole Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 20 µg/mL |

| Another Carbazole Derivative | E. coli | 25 µg/mL |

| Fluorinated Carbazole Derivative | S. aureus | 16 µg/mL |

Antiviral Activity

Recent studies have explored the antiviral potential of carbazole derivatives against viruses such as SARS-CoV-2. The compound's ability to inhibit viral replication has been investigated through cell-based assays.

Case Study: Inhibition of SARS-CoV-2

A series of benzocarbazole derivatives were synthesized and tested for their ability to inhibit SARS-CoV-2 replication in Vero E6 cells. The results indicated that certain derivatives displayed significant antiviral activity with minimal cytotoxicity.

Table 2: Antiviral Activity Against SARS-CoV-2

| Compound | Viral RNA Reduction (%) | Cytotoxicity (CC50) |

|---|---|---|

| This compound | 76.23% | >10 mM |

| Other Carbazole Derivative | 69.43% | >10 mM |

The biological activity of this compound is attributed to its ability to interact with specific biological targets within pathogens. Molecular docking studies suggest that the compound binds effectively to key enzymes involved in bacterial and viral replication processes.

Toxicity Studies

While assessing the biological activity of carbazole derivatives, toxicity is a critical factor. Studies have shown that many derivatives exhibit low toxicity towards human cells while maintaining antimicrobial efficacy. For instance, hemolytic assays indicated that the hemolysis rates were within acceptable limits for several tested compounds.

Table 3: Toxicity Profile of Carbazole Derivatives

| Compound | Hemolysis (%) | Toxicity (IC50) |

|---|---|---|

| This compound | 5% | >100 µM |

| Other Carbazole Derivative | 10% | >50 µM |

Q & A

Q. What is the primary role of 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl in OLED research?

this compound (CDBP) is widely used as a host material in organic light-emitting diodes (OLEDs), particularly for blue thermally activated delayed fluorescence (TADF) emitters. Its high triplet energy (~3.0 eV) prevents reverse energy transfer from guest emitters to the host, a critical requirement for efficient blue emission. For example, CDBP has been employed as a host for the phosphorescent emitter FIrpic, achieving a maximum external quantum efficiency (EQE) of 10.4% and a current efficiency of 20.4 cd/A . Methodologically, CDBP’s suitability as a host is validated through photoluminescence (PL) and electroluminescence (EL) spectroscopy, coupled with energy-level alignment studies between the host and guest materials.

Q. How does the molecular structure of CDBP enhance its triplet energy compared to analogous hosts?

The introduction of methyl groups at the 2,2'-positions of the biphenyl core creates steric hindrance, forcing a twisted conformation between the carbazole units. This reduces conjugation length, leading to a blue-shifted triplet energy (ET) compared to planar analogs like CBP (ET ≈ 2.6 eV). For instance, CDBP’s ET increases to ~3.0 eV, making it suitable for sky-blue and deep-blue emitters . Researchers typically confirm this structural effect via X-ray crystallography, density functional theory (DFT) calculations, and low-temperature phosphorescence spectroscopy.

Q. What are the key photophysical properties of CDBP relevant to device fabrication?

CDBP exhibits a UV absorption peak at 340 nm and photoluminescence at 349/364 nm in tetrahydrofuran (THF). It has a high thermal stability, with a melting point >280°C (0.5% weight loss) and sublimation purity >99% (HPLC). These properties ensure compatibility with vacuum deposition processes . Methodologically, thermal stability is assessed via thermogravimetric analysis (TGA), while purity is verified using high-performance liquid chromatography (HPLC).

Advanced Research Questions

Q. How do measurement environments (solution vs. neat film) affect the reported triplet energy of CDBP?

Triplet energy values derived from low-temperature solution measurements often differ from those in neat films due to excimer formation in aggregated states. For CDBP, neat film measurements are critical, as excimer formation in planar analogs like CBP reduces ET by ~0.4 eV. Researchers should use time-resolved phosphorescence spectroscopy on vacuum-deposited films to obtain accurate ET values for device design .

Q. What experimental strategies optimize CDBP-based exciplex systems for solution-processed TADF-OLEDs?

CDBP can form interfacial exciplexes with electron-transport materials like PO-T2T, enhancing charge injection and energy transfer. For example, the CDBP/PO-T2T exciplex host achieved a maximum EQE of 21.0% in blue TADF-OLEDs with a turn-on voltage of 3.6 V . Key steps include:

- Exciplex Engineering : Optimize the donor:acceptor ratio via cyclic voltammetry and PL quenching studies.

- Solution Processing : Use orthogonal solvents to prevent layer mixing during inkjet printing.

- Energy Transfer Validation : Confirm Förster resonance energy transfer (FRET) efficiency via transient PL decay analysis.

Q. How do structural modifications in CDBP impact device lifetime compared to CBP?

While CDBP’s twisted structure improves ET, it may compromise device stability. Studies show CDBP-based devices exhibit a 10-fold shorter operational lifetime than CBP-based counterparts due to increased exciton density and degradation at the emissive layer interface . Mitigation strategies include:

- Dopant Optimization : Use stable TADF emitters with reduced aggregation-induced quenching.

- Interface Engineering : Introduce exciton-blocking layers (e.g., TPBi) to confine excitons.

- Lifetime Testing : Conduct accelerated aging tests under controlled current density (e.g., 100 cd/m²).

Q. What contradictions exist in the literature regarding CDBP’s host-guest compatibility, and how can they be resolved?

Discrepancies arise in host-guest energy alignment due to variations in ET measurement methods. For example, some studies report CDBP’s ET as 3.0 eV (neat film), while solution measurements may underestimate it. Researchers should:

- Standardize Protocols : Adopt neat film phosphorescence as the default method .

- Cross-Validate Data : Compare ET values with complementary techniques like photoemission spectroscopy.

- Report Film Morphology : Use atomic force microscopy (AFM) to assess crystallinity and phase separation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.